molecular formula C14H20O2 B1594059 Hexyl phenylacetate CAS No. 5421-17-0

Hexyl phenylacetate

Cat. No.: B1594059
CAS No.: 5421-17-0
M. Wt: 220.31 g/mol
InChI Key: MTAHGWGAEGVCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl phenylacetate, also known as fema 3457 or hexyl alpha-toluate, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a sweet, foliage, and fruity tasting compound that can be found in tea. This makes this compound a potential biomarker for the consumption of this food product.

Properties

CAS No.

5421-17-0

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

hexyl 2-phenylacetate

InChI

InChI=1S/C14H20O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3

InChI Key

MTAHGWGAEGVCLS-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)CC1=CC=CC=C1

Canonical SMILES

CCCCCCOC(=O)CC1=CC=CC=C1

density

0.970-0.977

5421-17-0

physical_description

Colourless oily liquid;  sweet-green, fruity-winey odou

solubility

Insoluble in water;  soluble in oils;  soluble in fats
Miscible at room temperature (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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